molecular formula C20H22N2O5 B270567 methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate

methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate

Cat. No. B270567
M. Wt: 370.4 g/mol
InChI Key: TZIXSAGPIFTMJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate, also known as DMQX, is a chemical compound that belongs to the quinoline family. It is a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor. The AMPA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. DMQX has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Mechanism of Action

Methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate acts as a non-competitive antagonist of the AMPA receptor, which means it binds to a different site on the receptor than the glutamate molecule. By binding to the receptor, methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate prevents the influx of calcium ions into the neuron, which is necessary for the transmission of signals between neurons. This inhibition of the AMPA receptor activity has been shown to have neuroprotective effects in various neurological disorders.
Biochemical and Physiological Effects
methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the excitotoxicity caused by excessive glutamate release in neurological disorders such as epilepsy and stroke. methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which makes it a valuable tool for studying the role of this receptor in synaptic plasticity, learning, and memory. However, methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate has some limitations as well. It has a short half-life, which means it needs to be administered frequently to maintain its effects. Additionally, methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate can be toxic at high doses, which limits its use in certain experiments.

Future Directions

There are several future directions for the study of methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate. One potential area of research is the development of more potent and selective AMPA receptor antagonists. Another direction is the investigation of the potential therapeutic applications of methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate in other neurological disorders such as traumatic brain injury and multiple sclerosis. Additionally, the development of new drug delivery methods for methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate could improve its efficacy and reduce its toxicity.

Synthesis Methods

Methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzoyl chloride and 2-amino-3,4-dihydroquinoline. The resulting intermediate is then treated with methyl chloroformate to yield the final product, methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate.

Scientific Research Applications

Methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has been found to be a potent antagonist of the AMPA receptor, which plays a crucial role in synaptic plasticity, learning, and memory.

properties

Product Name

methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate

Molecular Formula

C20H22N2O5

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C20H22N2O5/c1-25-17-9-6-14(12-18(17)26-2)19(23)21-15-7-8-16-13(11-15)5-4-10-22(16)20(24)27-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,23)

InChI Key

TZIXSAGPIFTMJJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.